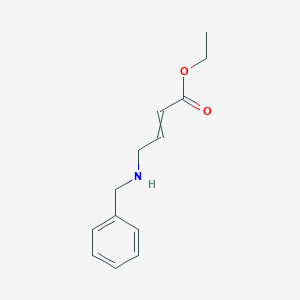

Ethyl 4-(benzylamino)but-2-enoate

CAS No.: 129975-11-7

Cat. No.: VC19121740

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129975-11-7 |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | ethyl 4-(benzylamino)but-2-enoate |

| Standard InChI | InChI=1S/C13H17NO2/c1-2-16-13(15)9-6-10-14-11-12-7-4-3-5-8-12/h3-9,14H,2,10-11H2,1H3 |

| Standard InChI Key | PLNDMCCIVDQBFD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C=CCNCC1=CC=CC=C1 |

Introduction

Synthesis and Reaction Mechanisms

The synthesis of ethyl 4-(benzylamino)but-2-enoate typically involves the nucleophilic addition of benzylamine to ethyl acrylate under basic conditions. This reaction proceeds via Michael addition, followed by elimination to form the α,β-unsaturated enamino ester . A recent study demonstrated the use of trichloroisocyanuric acid (TCCA) as a catalyst, achieving rapid condensation between ethyl acetoacetate and benzylamine within minutes under mild conditions .

Table 1: Synthetic Methods for Ethyl 4-(Benzylamino)but-2-enoate

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Classical Michael addition | Ethyl acrylate, benzylamine, base | ~60–70% | |

| TCCA-catalyzed condensation | Ethyl acetoacetate, TCCA, CH₃CN | >90% |

Alternative pathways include iridium-catalyzed allylic amination, which offers stereochemical control but requires specialized catalysts .

Structural and Spectroscopic Characterization

The compound’s structure is confirmed through advanced spectroscopic techniques:

-

NMR Spectroscopy: NMR reveals distinct signals for the ethyl ester ( 1.29 ppm, triplet), olefinic protons ( 5.78–6.20 ppm), and benzyl group ( 7.02–7.56 ppm) .

-

IR Spectroscopy: A strong carbonyl stretch at ~1700 cm⁻¹ and N–H bending at ~3300 cm⁻¹ are observed .

-

HRMS: The molecular ion peak at m/z 219.1259 confirms the molecular formula .

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| NMR | δ 1.29 (t, 3H), δ 4.18 (q, 2H), δ 7.02–7.56 (m, 5H) | |

| IR | 1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H) | |

| HRMS | 219.1259 [M+H]⁺ |

Conformational Analysis and Hydrogen Bonding

Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal two stable conformers due to intramolecular hydrogen bonding (IHB) between the N–H and ester carbonyl oxygen . Natural Bond Orbital (NBO) analysis indicates a stabilization energy of 5.21 kcal/mol for the σ(N–H)→π*(C=O) interaction, which is weaker than in N-methyl or N-phenyl analogs .

Figure 1: Intramolecular hydrogen bonding in ethyl 4-(benzylamino)but-2-enoate .

Biological and Industrial Applications

Ethyl 4-(benzylamino)but-2-enoate serves as a precursor in the synthesis of bioactive heterocycles, including pyridinones and oxazoles . Its derivatives exhibit potential as EZH2 inhibitors, with compound L–04 showing an IC₅₀ of 52.6 μM against K562 leukemia cells and reducing H3K27Me3 levels by 40% at 10 μM .

Table 3: Comparative Bioactivity of Enamino Ester Derivatives

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Ethyl 4-(benzylamino)but-2-enoate | EZH2 (H3K27Me3) | 52.6 μM | |

| N-Methyl analog | EZH2 | 68 μM | |

| N-Phenyl analog | EZH2 | 52 μM |

Comparative Analysis with Structural Analogs

Substituent effects significantly influence reactivity and biological activity:

-

N-Alkylation (e.g., N-methyl or N-benzyl) enhances IHB strength and conformational rigidity .

-

Positional Isomerism: Ethyl 3-(benzylamino)but-2-enoate (CAS 1020-67-3) exhibits weaker hydrogen bonding due to steric hindrance at the third position .

-

Sulfur-containing analogs (e.g., ethyl 2-(benzylamino)-4-ethylsulfanylbutanoate) show altered electronic properties but reduced enzymatic compatibility .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume